Methyl 6-chlorohexa-2,4-dienoate
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Overview
Description
Methyl 6-chlorohexa-2,4-dienoate is an organic compound with the molecular formula C7H9ClO2 It is a chlorinated derivative of hexa-2,4-dienoate, characterized by the presence of a chlorine atom at the sixth position of the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-chlorohexa-2,4-dienoate can be synthesized through several methods. One common approach involves the chlorination of methyl hexa-2,4-dienoate. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the sixth position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chlorohexa-2,4-dienoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Addition Reactions: The conjugated diene system allows for electrophilic addition reactions, such as the addition of hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Addition: Hydrogen halides (e.g., HCl, HBr) in the presence of catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide ions can yield methyl 6-hydroxyhexa-2,4-dienoate, while addition of hydrogen halides can produce methyl 6-halohexa-2,4-dienoate .
Scientific Research Applications
Methyl 6-chlorohexa-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 6-chlorohexa-2,4-dienoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-hydroxyhexa-2,4-dienoate
- Methyl 6-bromohexa-2,4-dienoate
- Ethyl 6-chlorohexa-2,4-dienoate
Uniqueness
Methyl 6-chlorohexa-2,4-dienoate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties compared to its analogs. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution and addition reactions .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable building block in organic synthesis, with applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and application in scientific endeavors.
Properties
CAS No. |
921617-36-9 |
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Molecular Formula |
C7H9ClO2 |
Molecular Weight |
160.60 g/mol |
IUPAC Name |
methyl 6-chlorohexa-2,4-dienoate |
InChI |
InChI=1S/C7H9ClO2/c1-10-7(9)5-3-2-4-6-8/h2-5H,6H2,1H3 |
InChI Key |
PDHNPNKYUZJWKH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC=CCCl |
Origin of Product |
United States |
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